(11-Azidoundecyl)trimethoxysilane

Catalog No.
S3317232
CAS No.
334521-23-2
M.F
C14H31N3O3Si
M. Wt
317.50 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(11-Azidoundecyl)trimethoxysilane

CAS Number

334521-23-2

Product Name

(11-Azidoundecyl)trimethoxysilane

IUPAC Name

11-azidoundecyl(trimethoxy)silane

Molecular Formula

C14H31N3O3Si

Molecular Weight

317.50 g/mol

InChI

InChI=1S/C14H31N3O3Si/c1-18-21(19-2,20-3)14-12-10-8-6-4-5-7-9-11-13-16-17-15/h4-14H2,1-3H3

InChI Key

ACSJXAKDVNDMME-UHFFFAOYSA-N

SMILES

CO[Si](CCCCCCCCCCCN=[N+]=[N-])(OC)OC

Canonical SMILES

CO[Si](CCCCCCCCCCCN=[N+]=[N-])(OC)OC

Surface Modification

ATMS is a silane coupling agent, meaning it can form covalent bonds with both organic and inorganic materials. This property makes it valuable for modifying surfaces to improve adhesion, wettability, and other properties.

  • Biomolecule Immobilization: Researchers often use ATMS to immobilize biomolecules like enzymes, antibodies, and DNA on surfaces like glass slides or microfluidic chips. This allows for the creation of biosensors, microarrays, and other diagnostic tools [].
  • Cell Adhesion: Modifying surfaces with ATMS can control cell adhesion and growth, making it useful in studying cell behavior and creating cell culture platforms [].

Organic Synthesis

The azide group (-N3) present in ATMS is a versatile functional group in organic chemistry. Researchers utilize it for various purposes:

  • Click Chemistry: The azide group readily participates in click reactions, a type of reaction known for its high efficiency and selectivity. This allows researchers to easily attach various functional groups to molecules containing ATMS [].
  • Bioconjugation: Click chemistry using ATMS enables the conjugation of biomolecules like drugs, imaging agents, and nanoparticles to other molecules or surfaces for targeted delivery and diagnostics [].

Material Science

ATMS finds applications in material science due to its ability to modify the properties of various materials:

  • Polymer Functionalization: Researchers can incorporate ATMS into polymers to introduce specific functionalities. This allows for the creation of materials with tailored properties like improved electrical conductivity, mechanical strength, or biocompatibility [].
  • Nanoparticle Synthesis: ATMS can be used to stabilize and functionalize nanoparticles, making them suitable for various applications like drug delivery, catalysis, and imaging [].

(11-Azidoundecyl)trimethoxysilane is a silane coupling agent characterized by its azide functional group. Its chemical formula is C14_{14}H31_{31}N3_{3}O3_{3}Si, and it has a molecular weight of approximately 317.50 g/mol. This compound features a long hydrocarbon chain (undecyl) attached to a trimethoxysilane group, which allows it to bond effectively with both organic and inorganic materials. The azide group provides unique reactivity, making it valuable in various chemical applications, particularly in the fields of materials science and organic synthesis .

Due to its functional groups:

  • Hydrolysis: The trimethoxysilane portion can hydrolyze in the presence of moisture, forming silanol groups that can condense with siliceous surfaces or other oxides, enhancing adhesion properties.
  • Click Chemistry: The azide group is reactive towards alkynes in copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the formation of triazoles, which are important in drug development and materials science.
  • Thermal Decomposition: Under certain conditions, especially when heated, the azide group may decompose explosively, releasing nitrogen gas and forming various nitrogen-containing products .

Several methods exist for synthesizing (11-Azidoundecyl)trimethoxysilane:

  • Alkylation of Azide: Starting from undecyl bromide or iodide, an azide substitution reaction can be performed using sodium azide to introduce the azide functional group.
  • Silane Modification: The resulting azide can then be reacted with trimethoxysilane under basic conditions to yield (11-Azidoundecyl)trimethoxysilane.
  • One-Pot Synthesis: A more efficient method involves a one-pot reaction where undecyl alcohol is converted to the corresponding bromide, followed by azidation and silanization in a single reaction vessel .

(11-Azidoundecyl)trimethoxysilane has several notable applications:

  • Surface Modification: It is used to modify surfaces of materials such as glass, metals, and ceramics to enhance adhesion properties.
  • Bioconjugation: The azide functionality allows for the conjugation of biomolecules in drug delivery systems and diagnostic imaging.
  • Composite Materials: It plays a role in creating hybrid materials that combine organic polymers with inorganic components for improved mechanical properties .

Several compounds share structural similarities with (11-Azidoundecyl)trimethoxysilane. Below are some notable examples:

Compound NameFunctional GroupsUnique Features
11-(Trimethoxysilyl)undecanoic acidCarboxylic acidUsed for surface modification without explosive risk.
11-AminoundecyltrimethoxysilaneAmineProvides different reactivity for bioconjugation.
11-(Vinylsilyl)undecanoic acidVinylUseful in polymerization reactions.
11-BromoundecyltrimethoxysilaneHalogenActs as an alkylating agent in organic synthesis.

The uniqueness of (11-Azidoundecyl)trimethoxysilane lies in its azide functionality which allows for specific

Silane-Azide Coupling Reactions

The azide functional group in (11-Azidoundecyl)trimethoxysilane enables efficient participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), which are cornerstone reactions in click chemistry. These reactions allow for the covalent attachment of biomolecules, polymers, or nanoparticles to surfaces pre-functionalized with the silane. For instance, the trimethoxysilane moiety hydrolyzes in aqueous or alcoholic solutions to form silanol groups, which condense with hydroxylated substrates such as glass, silicon, or metal oxides. This dual functionality—surface anchoring via silanol condensation and bioorthogonal ligation via azide reactivity—makes the compound indispensable in biosensor fabrication and targeted drug delivery systems.

Recent studies have demonstrated that the azide group can also participate in Staudinger ligation with phosphine derivatives, further expanding its utility in bioconjugation. For example, when grafted onto silica nanoparticles, (11-Azidoundecyl)trimethoxysilane enables the site-specific immobilization of antibodies or enzymes through azide-phosphine bond formation. The reaction kinetics and efficiency depend on solvent polarity, catalyst concentration, and temperature, with optimal yields achieved in tetrahydrofuran (THF) or dimethylformamide (DMF) at 25–50°C.

Click chemistry reactions are characterized by high efficiency, selectivity, and compatibility with aqueous environments. (11-Azidoundecyl)trimethoxysilane serves as a bridge between organic synthesis and surface engineering, leveraging its azide group for cycloadditions and its silane moiety for substrate anchoring.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the formation of 1,2,3-triazole linkages between azides and terminal alkynes. (11-Azidoundecyl)trimethoxysilane participates in CuAAC through its terminal azide group, which reacts with alkynes in the presence of copper(I) catalysts such as CuBr or CuSO₄ with sodium ascorbate [1] [4].

The reaction proceeds via a stepwise mechanism:

  • Copper acetylide formation: The alkyne reacts with Cu(I) to form a copper acetylide intermediate.
  • Azide coordination: The azide group coordinates to the copper center.
  • Cycloaddition: A six-membered transition state forms, resulting in a triazole product [7].

This reaction is widely employed to functionalize surfaces and polymers. For example, (11-Azidoundecyl)trimethoxysilane-modified silicon wafers undergo CuAAC with alkyne-terminated polyethylene glycol (PEG) to create antifouling coatings for biomedical devices [1]. The trimethoxysilane group ensures stable covalent binding to the substrate, while the azide enables subsequent bioconjugation.

Table 1: Comparative Analysis of CuAAC and SPAAC

ParameterCuAACSPAAC
CatalystCu(I) requiredCatalyst-free
Reaction Rate (k, M⁻¹s⁻¹)0.1–1.00.01–0.5
BiocompatibilityLimited by copper toxicityHigh
ApplicationsPolymer functionalization, electronicsLive-cell labeling, drug delivery [7]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) eliminates the need for cytotoxic copper catalysts by using strained cyclooctynes, such as dibenzocyclooctyne (DBCO), which react spontaneously with azides. (11-Azidoundecyl)trimethoxysilane’s azide group engages in SPAAC under physiological conditions, making it ideal for bioconjugation in sensitive environments [1] [7].

A recent study demonstrated the utility of SPAAC for real-time reaction monitoring in human blood plasma using inline ATR-IR spectroscopy. The azide peak at 2100 cm⁻¹ decreased linearly with time, confirming the reaction’s pseudo-first-order kinetics (k = 0.19–0.57 M⁻¹s⁻¹) [7]. This method enables precise optimization of reaction conditions for applications such as:

  • Nanoparticle functionalization: Azide-modified gold nanoparticles conjugated with DBCO-bearing targeting ligands for cancer therapy.
  • Hydrogel crosslinking: Strain-promoted reactions create biocompatible networks for 3D cell culture [1].

The compound’s hydrolytic stability (resistant to moisture for >24 hours at 25°C [6]) ensures reliable performance in aqueous media, a critical advantage over traditional silanes.

Bioconjugation Strategies for Biomolecular Immobilization

(11-Azidoundecyl)trimethoxysilane enables spatially controlled immobilization of biomolecules on inorganic substrates through a two-step process:

  • Surface functionalization: The trimethoxysilane group reacts with hydroxylated surfaces (e.g., glass, silica, or metal oxides) to form stable siloxane bonds.
  • Bioconjugation: The azide group participates in click reactions with alkyne- or cyclooctyne-modified biomolecules [1] [4].

Table 2: Biomolecules Immobilized Using (11-Azidoundecyl)trimethoxysilane

BiomoleculeSubstrateApplication
AntibodiesGlass slidesImmunoassays
DNA aptamersGold nanoparticlesBiosensing
Enzymes (e.g., glucose oxidase)Carbon electrodesBiofuel cells
PeptidesTitanium implantsOsteointegration

For instance, silica beads functionalized with this compound were conjugated with alkyne-modified oligonucleotides via CuAAC, achieving a grafting density of 3.2 pmol/cm² [1]. Similarly, SPAAC-based immobilization of DBCO-functionalized enzymes on silicon nanowires enhanced the sensitivity of glucose sensors by 40% compared to physisorption methods [7].

Hydrogen Bond Acceptor Count

5

Exact Mass

317.21346839 g/mol

Monoisotopic Mass

317.21346839 g/mol

Heavy Atom Count

21

Dates

Modify: 2023-08-19

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